- One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agentSynthetic Communications, 2019, 49(6), 790-798,
Cas no 95091-92-2 (N-Methoxy-N-methyl-2-furancarboxamide)

95091-92-2 structure
Nome do Produto:N-Methoxy-N-methyl-2-furancarboxamide
N-Methoxy-N-methyl-2-furancarboxamide Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-Furancarboxamide,N-methoxy-N-methyl-
- N-Methoxy-N-methyl-2-furancarboxamide
- N-METHOXY-N-METHYL-2-FURAMIDE
- N-methoxy-N-methyl-2-pyrrolecarboxamide
- N-methoxy-N-methylfuran-2-carboxamide
- N-methoxy-N-methyl-furan-2-carboxamide
- ZPMBEUDMVUSUOS-UHFFFAOYSA-N
- AB30437
- AB1008188
- X5411
- M1476
- A845179
- N-Methoxy-N-methyl-2-furancarboxamide (ACI)
- MFCD06804576
- CS-0061702
- 95091-92-2
- AS-63227
- W16960
- SCHEMBL2306849
- AKOS007929995
- EN300-218835
- DTXSID90445289
- SY054071
-
- MDL: MFCD06804576
- Inchi: 1S/C7H9NO3/c1-8(10-2)7(9)6-4-3-5-11-6/h3-5H,1-2H3
- Chave InChI: ZPMBEUDMVUSUOS-UHFFFAOYSA-N
- SMILES: O=C(N(C)OC)C1=CC=CO1
Propriedades Computadas
- Massa Exacta: 155.05800
- Massa monoisotópica: 155.058243149g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 11
- Contagem de Ligações Rotativas: 2
- Complexidade: 149
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: nothing
- XLogP3: 0.5
- Superfície polar topológica: 42.7
Propriedades Experimentais
- Densidade: 1.159
- Ponto de ebulição: 264.216°C at 760 mmHg
- Ponto de Flash: 113.594°C
- Índice de Refracção: 1.49
- PSA: 42.68000
- LogP: 0.91300
N-Methoxy-N-methyl-2-furancarboxamide Informações de segurança
- Condição de armazenamento:0-10°C
N-Methoxy-N-methyl-2-furancarboxamide Dados aduaneiros
- CÓDIGO SH:2932190090
- Dados aduaneiros:
China Customs Code:
2932190090Overview:
2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
N-Methoxy-N-methyl-2-furancarboxamide Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 34R0008-250mg |
N-Methoxy-N-methyl-furan-2-carboxamide |
95091-92-2 | 96% | 250mg |
¥1005.55 | 2025-01-20 | |
eNovation Chemicals LLC | D968120-250mg |
N-Methoxy-N-methyl-furan-2-carboxamide |
95091-92-2 | 95% | 250mg |
$175 | 2024-07-28 | |
eNovation Chemicals LLC | D968120-25g |
N-Methoxy-N-methyl-furan-2-carboxamide |
95091-92-2 | 95% | 25g |
$2830 | 2024-07-28 | |
Alichem | A159003126-5g |
N-Methoxy-N-methylfuran-2-carboxamide |
95091-92-2 | 95% | 5g |
$465.15 | 2023-08-31 | |
eNovation Chemicals LLC | D968120-500mg |
N-Methoxy-N-methyl-furan-2-carboxamide |
95091-92-2 | 95% | 500mg |
$190 | 2024-07-28 | |
eNovation Chemicals LLC | D968120-1g |
N-Methoxy-N-methyl-furan-2-carboxamide |
95091-92-2 | 95% | 1g |
$195 | 2024-07-28 | |
Enamine | EN300-218835-0.5g |
N-methoxy-N-methylfuran-2-carboxamide |
95091-92-2 | 95% | 0.5g |
$123.0 | 2023-09-16 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 34R0008-1g |
N-Methoxy-N-methyl-furan-2-carboxamide |
95091-92-2 | 96% | 1g |
1339.91CNY | 2021-05-08 | |
Apollo Scientific | OR931848-1g |
N-Methoxy-N-methyl-2-furancarboxamide |
95091-92-2 | 99+% | 1g |
£37.00 | 2025-03-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 34R0008-5g |
N-Methoxy-N-methyl-furan-2-carboxamide |
95091-92-2 | 96% | 5g |
5359.63CNY | 2021-05-08 |
N-Methoxy-N-methyl-2-furancarboxamide Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Oxalyl chloride , Diphenylcyclopropenone Solvents: Dichloromethane
1.2 Reagents: Diisopropylethylamine ; rt
1.3 Solvents: Dichloromethane ; rt
1.2 Reagents: Diisopropylethylamine ; rt
1.3 Solvents: Dichloromethane ; rt
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; 1 h, rt
1.2 Reagents: Triethylamine ; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt
1.2 Reagents: Triethylamine ; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt
Referência
- A CO2-Catalyzed Transamidation ReactionJournal of Organic Chemistry, 2021, 86(23), 16867-16881,
Método de produção 3
Condições de reacção
1.1 Solvents: Tetrahydrofuran ; 5 min, -20 °C
1.2 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether ; 15 min, -20 °C; 10 min, -20 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; -20 °C → 18 °C; 10 min, 18 °C
1.2 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether ; 15 min, -20 °C; 10 min, -20 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; -20 °C → 18 °C; 10 min, 18 °C
Referência
- Synthesis of functionalised 4H-quinolizin-4-ones via tandem Horner-Wadsworth-Emmons olefination/cyclisationOrganic & Biomolecular Chemistry, 2013, 11(20), 3337-3340,
Método de produção 4
Condições de reacção
1.1 Reagents: Diisopropylethylamine , Poly(oxy-1,2-ethanediyl), α-[4-[[3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trime… Solvents: Water ; 0.5 - 3 h, 0 °C
Referência
- Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-MOrganic Process Research & Development, 2020, 24(8), 1543-1548,
Método de produção 5
Condições de reacção
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile
Referência
- An efficient synthesis of N-methoxy-N-methylamides from carboxylic acids using N-methoxy-N-methylcarbamoyl chlorideBulletin of the Korean Chemical Society, 2002, 23(3), 521-524,
Método de produção 6
Condições de reacção
1.1 Catalysts: Chlorodimethylaluminum Solvents: Dichloromethane
Referência
- Efficient method for preparation of N-methoxy-N-methyl amides by reaction of lactones or esters with Me2AlCl-MeONHMe·HClTetrahedron Letters, 1997, 38(15), 2685-2688,
Método de produção 7
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 1 h, rt
Referência
- A biosynthesis-inspired approach to over twenty diverse natural product-like scaffoldsChemical Communications (Cambridge, 2016, 52(63), 9837-9840,
Método de produção 8
Condições de reacção
1.1 Reagents: Trichloroacetamide , Triphenylphosphine Solvents: Dichloromethane ; rt; 1 h, rt
1.2 Reagents: Triethylamine ; rt; 1 h, rt
1.2 Reagents: Triethylamine ; rt; 1 h, rt
Referência
- A convenient one-pot method for the synthesis of N-methoxy-N-methyl amides from carboxylic acidsBulletin of the Korean Chemical Society, 2010, 31(1), 171-173,
Método de produção 9
Condições de reacção
1.1 Solvents: Toluene ; 0.5 - 1 h, 60 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referência
- A powerful reagent for synthesis of Weinreb amides directly from carboxylic acidsOrganic Letters, 2009, 11(19), 4474-4477,
Método de produção 10
Condições de reacção
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 0 °C; 2 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt
Referência
- Palladium-Catalyzed Borylative Cyclizations of α-(2-Bromoaryl) Ketones to Form 1,2-BenzoxaborininesOrganic Letters, 2022, 24(39), 7227-7231,
Método de produção 11
Condições de reacção
1.1 Reagents: Potassium bicarbonate Solvents: 2-Methyltetrahydrofuran , Water ; 2 min, 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
Referência
- Highly efficient and environmentally benign preparation of Weinreb amides in the biphasic system 2-MeTHF/waterRSC Advances, 2013, 3(26), 10158-10162,
Método de produção 12
Condições de reacção
1.1 Reagents: Triethylamine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 15 min, 0 °C; 0 °C → 22 °C; 6 h, 22 °C
1.2 Reagents: Citric acid Solvents: Water ; 22 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8, 22 °C
1.2 Reagents: Citric acid Solvents: Water ; 22 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8, 22 °C
Referência
- Aluminum-Catalyzed Asymmetric Alkylations of Pyridyl-Substituted Alkynyl Ketones with Dialkylzinc ReagentsJournal of the American Chemical Society, 2008, 130(30), 9942-9951,
Método de produção 13
Condições de reacção
1.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide , Dichloromethane ; 1.5 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referência
- Versatile Synthesis of Acylfuranones by Reaction of Acylketenes with α-Hydroxy Ketones: Application to the One-Step Multicomponent Synthesis of Cadiolide B and Its AnaloguesEuropean Journal of Organic Chemistry, 2013, 2013(16), 3316-3327,
Método de produção 14
Condições de reacção
1.1 Reagents: 4-(Dimethylamino)pyridine , S,S-Di-2-pyridinyl carbonodithioate Solvents: Acetonitrile
1.2 Reagents: Triethylamine
1.3 Solvents: Tetrahydrofuran
1.4 Solvents: Hexane , Ethyl acetate
1.2 Reagents: Triethylamine
1.3 Solvents: Tetrahydrofuran
1.4 Solvents: Hexane , Ethyl acetate
Referência
- A convenient synthesis of N-methoxy-N-methylamides from carboxylic acids using S,S-di-2-pyridyl dithiocarbonateBulletin of the Korean Chemical Society, 2001, 22(4), 421-423,
Método de produção 15
Condições de reacção
1.1 Solvents: Toluene ; 10 min, 0 °C
1.2 Reagents: Phosphorus trichloride Solvents: Toluene ; 0 °C; 0 °C → rt; 0.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Phosphorus trichloride Solvents: Toluene ; 0 °C; 0 °C → rt; 0.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referência
- One-pot transition-metal-free synthesis of Weinreb amides directly from carboxylic acidsSynthesis, 2014, 46(3), 320-330,
Método de produção 16
Condições de reacção
1.1 Reagents: Triethylamine , Propylphosphonic anhydride Solvents: Tetrahydrofuran , Ethyl acetate ; 10 min, 0 - 5 °C
1.2 0 - 5 °C; 80 min, 25 °C
1.2 0 - 5 °C; 80 min, 25 °C
Referência
- A new strategy for accessing (S)-1-(furan-2-yl)pent-4-en-1-ol: a key precursor of Ipomoeassin family of compounds and C1-C15 domain of halichondrinsTetrahedron Letters, 2016, 57(35), 3924-3928,
Método de produção 17
Condições de reacção
1.1 Solvents: Chloroform ; rt → 0 °C
1.2 Reagents: Pyridine ; 0 °C; 15 min, 0 °C; overnight, 0 °C → rt
1.2 Reagents: Pyridine ; 0 °C; 15 min, 0 °C; overnight, 0 °C → rt
Referência
- Method of making 2-furyl alkyl ketones, United States, , ,
Método de produção 18
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 10 min, 0 °C; overnight, rt
Referência
- Direct Alkoxycarbonylation of Heteroarenes via Cu-Mediated Trichloromethylation and In Situ AlcoholysisOrganic Letters, 2020, 22(5), 2093-2098,
Método de produção 19
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 12 h, 0 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Referência
- Palladium-Catalyzed Hydrocarbonylative Cyclization of 1,5-DienesOrganic Letters, 2019, 21(16), 6333-6336,
Método de produção 20
Condições de reacção
1.1 Reagents: Pyridine Solvents: Dichloromethane
Referência
- Stereoselective synthesis of substituted N-heterocycles via sequential cross metathesis-reductive cyclizationTetrahedron Letters, 2005, 46(1), 43-46,
N-Methoxy-N-methyl-2-furancarboxamide Raw materials
- Methyl 2-furoate
- N,O-Dimethylhydroxylamine
- N-Methoxy-N-methylcarbamoyl Chloride
- N,N',N''-phosphinetriyltris(N,O-dimethylhydroxylamine)
- 2-Furoic acid
- N,O-Dimethylhydroxylamine hydrochloride
N-Methoxy-N-methyl-2-furancarboxamide Preparation Products
N-Methoxy-N-methyl-2-furancarboxamide Literatura Relacionada
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
-
3. Back matter
-
Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:95091-92-2)N-Methoxy-N-methyl-2-furancarboxamide

Pureza:99%/99%/99%
Quantidade:1g/5g/25g
Preço ($):173.0/693.0/2770.0